2-Chloro-4-fluoro-3-methylbenzoic acid
Overview
Description
2-Chloro-4-fluoro-3-methylbenzoic acid is a chemical compound used in the synthesis and antibacterial evaluation of 6-Amino-8-methylquinolones . It has a molecular weight of 188.59 .
Synthesis Analysis
This compound is used in the synthesis of 6-Amino-8-methylquinolones . The synthesis process typically involves a multi-step reaction .Molecular Structure Analysis
The molecular formula of 2-Chloro-4-fluoro-3-methylbenzoic acid is C8H6ClFO2 . The InChI code is 1S/C8H6ClFO2/c1-4-6(10)3-2-5(7(4)9)8(11)12/h2-3H,1H3,(H,11,12) .Chemical Reactions Analysis
In terms of chemical reactions, this compound is involved in free radical reactions . For instance, it can react via an SN1 pathway, via the resonance-stabilized carbocation .Physical And Chemical Properties Analysis
The physical form of 2-Chloro-4-fluoro-3-methylbenzoic acid is solid . It has a melting point of 186-189℃ .Scientific Research Applications
Synthesis and Preparation Methods
2-Chloro-4-fluoro-3-methylbenzoic acid, a multireactive compound, is used in various synthetic methods. One method involves nucleophilic aromatic substitution and carbonylation, yielding 2-chloro-6-methylbenzoic acid, an essential intermediate in organic synthesis (Daniewski et al., 2002).
Heterocyclic Synthesis
This compound serves as a starting material in heterocyclic-oriented synthesis (HOS). It's instrumental in preparing various condensed nitrogenous cycles, highlighting its role in creating complex organic molecules (Křupková et al., 2013).
Environmental and Biodegradation Studies
In environmental research, fluorinated compounds like 2-Chloro-4-fluoro-3-methylbenzoic acid are used to trace the degradation pathways of pollutants. For instance, studies have used fluorinated analogs to understand the methanogenic degradation of pollutants like m-cresol in anaerobic environments (Londry & Fedorak, 1993).
Chemical Property Analysis
Research on the thermodynamic properties of compounds like 2-Chloro-4-fluoro-3-methylbenzoic acid is crucial in understanding their behavior under various conditions. Such studies provide insights into the stability, reactivity, and environmental fate of these compounds (Chirico et al., 2017).
Drug Discovery and Pharmacological Research
Although excluding specific drug-related applications, it's noteworthy that compounds structurally related to 2-Chloro-4-fluoro-3-methylbenzoic acid are often used in drug discovery and pharmacological research. They serve as building blocks or intermediates in synthesizing various pharmacologically active compounds (Gurupadayya et al., 2008).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-chloro-4-fluoro-3-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-4-6(10)3-2-5(7(4)9)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMUFFHLBXKTDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701282167 | |
Record name | 2-Chloro-4-fluoro-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701282167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-3-methylbenzoic acid | |
CAS RN |
173315-54-3 | |
Record name | 2-Chloro-4-fluoro-3-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173315-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-fluoro-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701282167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.